5-(Thiomorpholinomethyl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives has been studied extensively. A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis

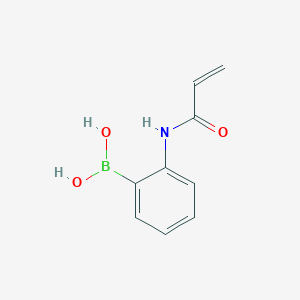

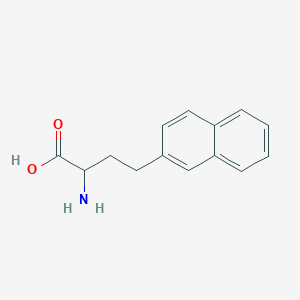

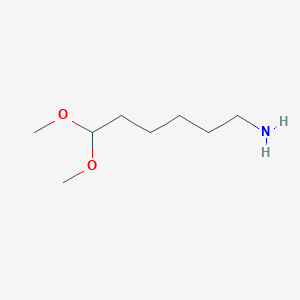

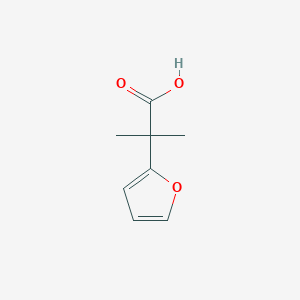

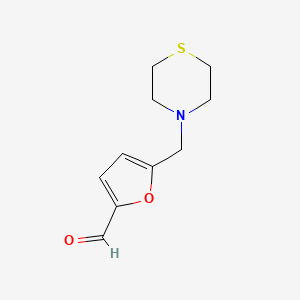

The molecular structure of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde consists of a furan ring with a thiomorpholinomethyl group and a carbaldehyde group attached. The molecular weight of the compound is 211.28 g/mol.Chemical Reactions Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . It can be obtained from renewable resources, attracting reasonable interest in terms of green chemistry .Aplicaciones Científicas De Investigación

-

Synthesis and Spectroscopic Characterization

- Field: Physical Chemistry and Catalysis

- Application: This research presents a protocol for the one-step synthesis of the title compound using adapted Vilsmeier conditions .

- Method: The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

- Results: The spectral data are given in detail .

-

Vibrational Characterization and Molecular Electronic Investigations

- Field: Fluorescence

- Application: 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in details using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .

- Method: The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .

- Results: The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Field: Green Chemistry

- Application: This research discusses the switch from traditional resources such as crude oil to biomass, requiring the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Method: The article offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

- Results: The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Sustainable Pathway to Furanics from Biomass

- Field: Sustainable Chemistry

- Application: This research demonstrates the application of an organic sulfonated graphitic carbon nitride in the conversion of carbohydrates into furanics and related value-added products .

- Method: The details of the method are not provided in the snippet .

- Results: The results are not provided in the snippet .

-

Furan Derivatives in Drug Discovery

- Field: Medicinal Chemistry

- Application: Furan derivatives play a crucial role in the synthesis of pharmaceuticals . The heterocycle has attracted reasonable interest in terms of green chemistry .

- Method: Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .

- Results: Deuteration is an important research issue in medicinal chemistry .

-

Furan Derivatives in Dye Synthesis

Propiedades

IUPAC Name |

5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFFZSFLGRPSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiomorpholinomethyl)furan-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)